1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene
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Overview
Description
1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene is an organic compound with the molecular formula C9H6BrF3. It is a brominated aromatic compound that features a trifluorocyclopropyl group attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,2,2-trifluorocyclopropyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The trifluorocyclopropyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products:
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzene derivatives.
Scientific Research Applications
1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene depends on its specific application. In chemical reactions, the bromine atom and the trifluorocyclopropyl group play crucial roles in determining reactivity and selectivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Comparison: 1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene is unique due to the presence of the trifluorocyclopropyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-bromo-4-(1,2,2-trifluorocyclopropyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c10-7-3-1-6(2-4-7)8(11)5-9(8,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPVCWXPNOGSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2236045-43-3 |
Source
|
Record name | 1-bromo-4-(1,2,2-trifluorocyclopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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